![molecular formula C15H9ClN2O B14225937 3-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyrrolizin-8-one CAS No. 757188-67-3](/img/structure/B14225937.png)
3-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyrrolizin-8-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyrrolizin-8-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of pyrrolizinones, which are known for their diverse pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyrrolizin-8-one typically involves a multi-step process. One common method is the 1,3-dipolar cycloaddition reaction, where azomethine ylide, generated in situ from the decarboxylative condensation of α-amino acids and non-enolizable 1,2-diketones, reacts with a dipolarophile . This reaction is often catalyzed by chiral quaternary ammonium bromide under organocatalytic conditions, resulting in high enantioselectivity .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis protocols. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound on an industrial scale.
化学反応の分析
Types of Reactions
3-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyrrolizin-8-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic ring and the pyrrolizinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce fully saturated compounds.
科学的研究の応用
3-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyrrolizin-8-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 3-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyrrolizin-8-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease progression, thereby exerting its therapeutic effects .
類似化合物との比較
Similar Compounds
Pyrrolone Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Indole Derivatives: Indole-based compounds also possess a heterocyclic structure and are known for their diverse pharmacological properties.
Uniqueness
3-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyrrolizin-8-one is unique due to its specific substitution pattern and the presence of a chlorophenyl group, which can enhance its biological activity and selectivity compared to other similar compounds.
特性
CAS番号 |
757188-67-3 |
|---|---|
分子式 |
C15H9ClN2O |
分子量 |
268.70 g/mol |
IUPAC名 |
3-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyrrolizin-8-one |
InChI |
InChI=1S/C15H9ClN2O/c16-10-5-3-9(4-6-10)11-8-17-13-14(11)18-7-1-2-12(18)15(13)19/h1-8,17H |
InChIキー |
HZLURVPKJDTSII-UHFFFAOYSA-N |
正規SMILES |
C1=CN2C(=C1)C(=O)C3=C2C(=CN3)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2R,3R)-1-Benzyl-3-phenylazetidin-2-yl]methanol](/img/structure/B14225867.png)
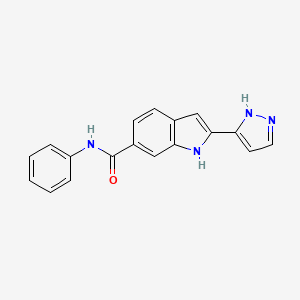
![Azetidine, 3-butyl-2-hexyl-1-[(4-methylphenyl)sulfonyl]-, (2R,3S)-](/img/structure/B14225880.png)

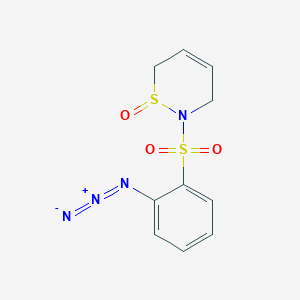

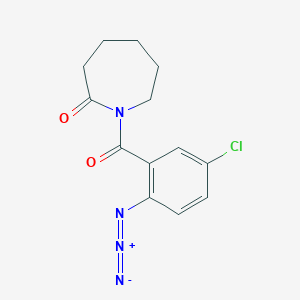
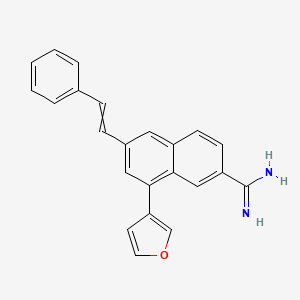
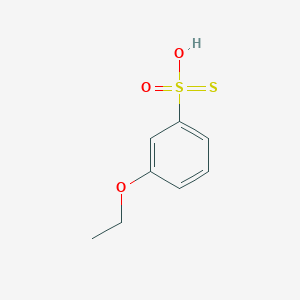
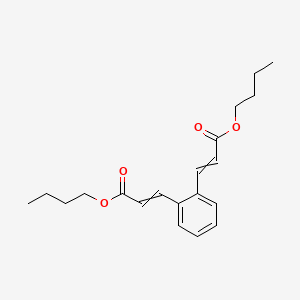
![Bis[4-(4-{bis[(oxiran-2-yl)methyl]amino}phenoxy)phenyl]methanone](/img/structure/B14225923.png)
![2H-Azepin-2-one, 1-[1-(1-bromo-2-naphthalenyl)ethenyl]hexahydro-](/img/structure/B14225930.png)

![1-[2-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-1-phenylbutan-2-one](/img/structure/B14225942.png)
